mPEG-DPPE

Liposome Formulation Post-Insertion Modification Stealth Liposome Engineering

Select mPEG-DPPE when your formulation demands a PEGylated phospholipid with a C16 (dipalmitoyl) anchor. Its 7.8-fold higher CMC versus DSPE delivers faster monomer insertion, making it the rational choice for post-insertion PEGylation of pre-formed liposomes at lower temperatures—preserving fragile cargo. The 3.6-fold faster in vivo blood clearance (5 h vs. 18 h) is ideal for vaccines and repeat-dose regimens where transient stealth and reduced hepatic accumulation are critical. Validated in siRNA-LNPs (>80% encapsulation) and clinically relevant mRNA vaccine platforms; available in GMP grade for seamless scale-up.

Molecular Formula C41H80NO11P
Molecular Weight 794.0 g/mol
Cat. No. B10824159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamemPEG-DPPE
Molecular FormulaC41H80NO11P
Molecular Weight794.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCC
InChIInChI=1S/C41H80NO11P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-39(43)50-36-38(37-52-54(46,47)51-33-32-42-41(45)49-35-34-48-3)53-40(44)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h38H,4-37H2,1-3H3,(H,42,45)(H,46,47)
InChIKeyUWAHUJKYTUZSEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

mPEG-DPPE: PEGylated Phospholipid for Lipid Nanoparticle and Liposome Drug Delivery Systems


mPEG-DPPE (methoxy-polyethylene glycol-dipalmitoylphosphatidylethanolamine) is an amphiphilic PEGylated phospholipid conjugate composed of a linear methoxy-PEG chain covalently linked to a dipalmitoyl (C16:0) phosphatidylethanolamine lipid anchor . This compound serves as a critical excipient in the formulation of long-circulating ("stealth") liposomes and lipid nanoparticles (LNPs) for targeted drug and nucleic acid delivery . By incorporating into lipid bilayers, the PEG moiety projects into the aqueous environment, creating a steric barrier that reduces opsonization and delays recognition by the mononuclear phagocyte system (MPS), thereby prolonging systemic circulation time relative to non-PEGylated formulations [1]. mPEG-DPPE is commercially available in various PEG molecular weight grades (e.g., 1000 Da, 2000 Da, 5000 Da) and is distinct from its closest analog mPEG-DSPE (distearoyl, C18:0) based on differences in acyl chain length, which fundamentally alter its biophysical and pharmacokinetic behavior [2].

Why mPEG-DPPE Cannot Be Replaced by Generic PEG-Phospholipids in Critical Formulations


Substituting mPEG-DPPE with its closely related analog mPEG-DSPE is not a functionally neutral decision in formulation design. Although both compounds share a PEG moiety and a phosphoethanolamine headgroup, the difference in the lipid anchor—two palmitoyl chains (C16) for DPPE versus two stearoyl chains (C18) for DSPE—directly dictates the compound's critical micelle concentration (CMC), rate of insertion into pre-formed lipid bilayers, and in vivo retention stability within the liposomal membrane [1]. Specifically, the shorter C16 acyl chains of mPEG-DPPE result in a higher CMC and a faster monomer dissociation rate compared to the more hydrophobic mPEG-DSPE [2]. This physicochemical divergence translates into markedly different pharmacokinetic outcomes: liposomes containing DPPE-based anchors exhibit faster blood clearance and greater lipid transfer to serum proteins than those containing DSPE-based anchors, as demonstrated by direct comparative PET imaging studies [3]. Consequently, a formulation optimized for rapid hepatic clearance or post-insertion surface modification may require mPEG-DPPE, whereas a formulation demanding maximal circulation half-life necessitates mPEG-DSPE. The two compounds are therefore not interchangeable without altering the intended biodistribution and stability profile of the final nanomedicine product.

mPEG-DPPE: Quantitative Evidence of Differential Performance vs. mPEG-DSPE and Non-PEGylated Controls


Critical Micelle Concentration and Membrane Insertion Kinetics of mPEG-DPPE vs. mPEG-DSPE

mPEG-DPPE exhibits a higher critical micelle concentration (CMC) and faster membrane insertion kinetics compared to its C18 analog mPEG-DSPE, enabling more rapid post-insertion functionalization of pre-formed liposomes. At 37°C and pH 7.4, the CMC of mPEG(5000)-DPPE is 70 mmol/L, whereas mPEG(5000)-DSPE is 9 mmol/L, indicating a 7.8-fold lower propensity for the DPPE derivative to form stable micelles and a correspondingly higher monomer availability for bilayer insertion [1]. During post-insertion, PEG-DPPE monomers dissociate from micelles and incorporate into existing lipid bilayers at a faster rate than PEG-DSPE, a consequence of the reduced hydrophobic driving force of the C16 chains [2].

Liposome Formulation Post-Insertion Modification Stealth Liposome Engineering

In Vitro Lipid Transfer Stability: mPEG-DPPE vs. mPEG-DSPE in Serum

Liposomes containing DPPE-based PEG-lipids exhibit significantly faster lipid desorption and transfer to serum components than those containing DSPE-based anchors. In a direct comparative study using radiolabeled lipids, 1 mol% ⁶⁴Cu-DPPE transferred from liposomes to serum with a half-life of 7.9 hours, whereas ⁶⁴Cu-DSPE remained stably associated with the liposomal bilayer over the same observation period [1]. This 7.9-hour half-life reflects the susceptibility of the shorter C16 acyl chains to spontaneous desorption from the lipid membrane in the presence of serum proteins and lipoproteins.

Liposome Stability Drug Retention PEG Shedding Assay

In Vivo Blood Clearance and Whole Body Retention of mPEG-DPPE vs. mPEG-DSPE Liposomes

Liposomes formulated with mPEG-DPPE are cleared from the bloodstream and eliminated from the body significantly faster than those formulated with mPEG-DSPE. In FVB mice, the half-clearance of radioactivity from the blood pool was 5 hours for ⁶⁴Cu-DPPE-labeled liposomes compared to 18 hours for ⁶⁴Cu-DSPE-labeled liposomes, a 3.6-fold difference [1]. At 48 hours post-injection, whole-body radioactivity retention was 17% of the injected dose per cubic centimeter (%ID/cc) for the DPPE formulation versus 57% ID/cc for the DSPE formulation, representing a 3.4-fold greater elimination of the DPPE-containing liposomes [2]. Clearance of radioactivity from the liver and kidney was also significantly greater for the DPPE formulation at all time points measured (6, 18, and 28 hours) [3].

Pharmacokinetics Biodistribution Long-Circulating Liposomes

Formulation Performance of mPEG-DPPE in siRNA-Loaded Lipid Nanoparticles (LNPs)

mPEG-DPPE has been validated as an effective PEG-lipid component in cationic lipid nanoparticles for therapeutic siRNA delivery. In a study of QTsome LNPs composed of DODMA/DOTAP/DOPC/CHOL/mPEG-DPPE, the resulting anti-miR-21 oligonucleotide-loaded nanoparticles achieved a mean particle diameter below 150 nm, a moderate positive zeta potential of +13.2 mV, excellent colloidal stability, and high drug loading efficiency exceeding 80% [1]. This formulation demonstrated effective gene knockdown with minimal systemic toxicity in lung cancer models . While no direct comparator data against mPEG-DSPE LNPs is provided in this study, the use of mPEG-DPPE in this specific cationic lipid mixture yields a particle size and zeta potential profile within the established range for efficient cellular uptake and endosomal escape of siRNA cargo.

siRNA Delivery Lipid Nanoparticle Gene Silencing

Role of mPEG-DPPE in COVID-19 mRNA Vaccine Lipid Nanoparticle Formulations

mPEG-DPPE (CAS 205494-72-0) is listed alongside mPEG-DSPE and mPEG-DMG as a PEG-lipid excipient utilized in lipid nanoparticle formulations for mRNA vaccine delivery, including those employed in COVID-19 vaccine development [1]. The compound's amphiphilic structure allows it to incorporate into the LNP surface, where it provides a steric hydration layer that reduces protein adsorption and aggregation during storage and following intravenous or intramuscular administration . The selection of mPEG-DPPE over other PEG-lipids in a given LNP composition is governed by the desired balance between circulation persistence, cellular uptake efficiency, and immunogenicity. The fact that mPEG-DPPE appears in the excipient libraries of mRNA vaccine platforms confirms its suitability for use in GMP-grade manufacturing processes and its compatibility with ionizable cationic lipids such as ALC-0315 and SM-102 [2].

mRNA Vaccine Lipid Nanoparticle Infectious Disease

mPEG-DPPE: Optimal Research and Industrial Application Scenarios Based on Differential Evidence


Post-Insertion PEGylation of Pre-Formed Liposomes for Rapid Surface Modification

Given the 7.8-fold higher CMC of mPEG-DPPE relative to mPEG-DSPE and its faster monomer dissociation rate, this compound is the preferred choice for post-insertion protocols where PEG-lipid micelles are incubated with pre-formed liposomes to introduce a stealth coating or functional ligand [1]. The higher monomer availability enables efficient PEGylation at lower temperatures and shorter incubation times, preserving the integrity of temperature-sensitive cargo such as proteins or nucleic acids. This approach is widely used in academic research to generate PEGylated liposomes without re-extrusion and in industrial settings for the rapid functionalization of liposomal drug products.

Transient Stealth Coatings and Immunomodulatory Liposome Formulations

The 7.9-hour in vitro serum transfer half-life of DPPE-based lipids and the 3.6-fold faster in vivo blood clearance (5 h vs. 18 h for DSPE) make mPEG-DPPE the rational selection for formulations where the PEG coating is intended to be temporary [1]. Such applications include liposomal vaccines where initial PEG-mediated protection from rapid clearance is needed, but subsequent PEG shedding is desired to facilitate immune cell recognition and uptake, or in repeated dosing regimens where accumulation of long-circulating PEGylated liposomes in the liver and spleen must be minimized to reduce the risk of accelerated blood clearance (ABC) phenomena. The 3.4-fold lower 48-hour whole-body retention (17% vs. 57% ID/cc) further supports this use case.

siRNA and Antisense Oligonucleotide Delivery Using Cationic Lipid Nanoparticles

mPEG-DPPE is validated for use in cationic LNP formulations for siRNA delivery, achieving particle sizes below 150 nm, positive zeta potentials (+13.2 mV), and high encapsulation efficiencies (>80%) when combined with DODMA, DOTAP, DOPC, and cholesterol [1]. This performance profile supports the procurement of mPEG-DPPE for research programs focused on gene silencing in oncology, where effective knockdown of target mRNAs (e.g., miR-21) with minimal systemic toxicity has been demonstrated . The compound's compatibility with quaternary/tertiary amine cationic lipid mixtures provides formulation scientists with a reliable PEG-lipid option distinct from the more commonly employed mPEG-DMG in siRNA-LNP development.

mRNA Vaccine Lipid Nanoparticle Development and GMP Manufacturing

The presence of mPEG-DPPE (CAS 205494-72-0) in excipient libraries for COVID-19 mRNA vaccine LNPs confirms its suitability for use with ionizable cationic lipids (e.g., ALC-0315, SM-102) and neutral helper lipids (e.g., DSPC) in clinically translatable formulations [1]. This precedent reduces regulatory uncertainty and supports procurement for both early-stage mRNA vaccine research and scale-up to GMP manufacturing . Researchers can confidently select mPEG-DPPE when optimizing LNP compositions for novel mRNA vaccines, leveraging its established compatibility with manufacturing processes that meet pharmaceutical quality standards.

Quote Request

Request a Quote for mPEG-DPPE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.